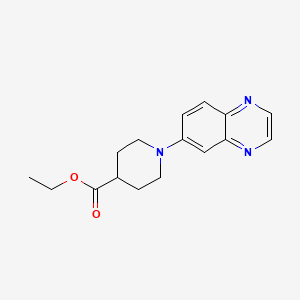

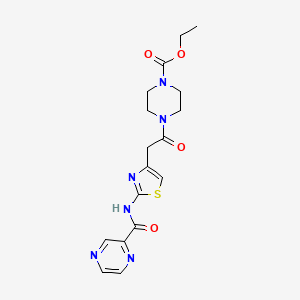

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate is a biochemical used for proteomics research . Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 .

Physical And Chemical Properties Analysis

The molecular formula of Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate is C16H19N3O2, and its molecular weight is 285.34 .Scientific Research Applications

Corrosion Inhibition Quinoxaline derivatives, including those structurally related to Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, have been studied for their corrosion inhibition properties. Quantum chemical calculations have demonstrated a relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in acidic media. These findings underscore the potential application of such compounds in protecting metals from corrosion, aligning with experimental data for similar quinoxaline compounds (Zarrouk et al., 2014).

Anticancer Activity Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share a core structural motif with Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, reveals promising anticancer potential. Synthesized compounds demonstrated strong anticancer activity against various cancer cell lines, suggesting a significant area of application for similar compounds in oncology. These findings indicate a need for further investigation, particularly in vivo, to determine their therapeutic value (Rehman et al., 2018).

Antituberculosis Agents New 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, structurally related to Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, have been synthesized and evaluated for their antituberculosis activity. The presence of specific substituents significantly affects in vitro activity against Mycobacterium tuberculosis. Certain derivatives showed good activity, including against drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).

Antimicrobial Evaluation A series of fluoroquinolone derivatives, which include structural elements akin to Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, were synthesized and assessed for their antimicrobial activities. Preliminary studies indicated that some of these compounds exhibit promising antimicrobial activities, suggesting their potential use in developing new antibacterial and antifungal agents (Srinivasan et al., 2010).

Catalytic Behavior in Ethylene Reactivity Iron and cobalt complexes bearing 2-quinoxalinyl-6-iminopyridines, related to Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, have been synthesized and analyzed for their catalytic behavior towards ethylene reactivity. These complexes exhibit good to moderate activities in ethylene oligomerization and polymerization, suggesting potential industrial applications in the production of polyethylene and other ethylene-derived polymers (Sun et al., 2007).

properties

IUPAC Name |

ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVORMCNOSZKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)

![N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2580123.png)

![2-Chloro-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]propanamide](/img/structure/B2580124.png)

![7-(3,4-Dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580127.png)

![tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2580128.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline](/img/structure/B2580130.png)

![2-(4-Fluorophenyl)-5-(2-methylprop-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580132.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2580133.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2580139.png)